Thermodynamic Properties and Solid-State Characterization of 7-Methanesulfonyl-2,3-dihydro-1H-indole Hydrochloride: A Technical Guide
Thermodynamic Properties and Solid-State Characterization of 7-Methanesulfonyl-2,3-dihydro-1H-indole Hydrochloride: A Technical Guide
Executive Summary
7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride (CAS: 1803610-64-1) is a highly specialized sulfonated indoline derivative utilized as a critical building block in advanced pharmaceutical synthesis[1]. Because it is formulated as a hydrochloride salt, establishing its precise thermodynamic profile—encompassing solid-state thermal behavior, temperature-dependent solubility, and dissolution thermodynamics—is paramount.
As a Senior Application Scientist, I approach thermodynamic profiling not merely as data collection, but as a mechanistic investigation. Understanding the energy barriers required to disrupt the ionic crystal lattice and the subsequent solvation dynamics allows drug development professionals to optimize crystallization workflows, predict formulation stability, and prevent costly late-stage polymorphic transitions. This whitepaper outlines the authoritative methodologies, underlying causalities, and thermodynamic models required to rigorously characterize this compound.
Solid-State Thermodynamics & Thermal Analysis
The Mechanistic Role of the Hydrochloride Salt
The conversion of the free-base 7-methanesulfonyl-2,3-dihydro-1H-indole into a hydrochloride salt is driven by the ΔpKa rule. For stable salt formation, the pKa of the basic indoline nitrogen must be at least 2 to 3 units higher than the pKa of the counterion (hydrochloric acid)[2]. This massive protonation gradient ensures a robust ionic lattice, which directly translates to a higher melting point, lower hygroscopicity, and improved solid-state stability compared to the free base[3].
Experimental Protocol: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)
To quantify the thermal thermodynamics (enthalpy of fusion, heat capacity), DSC and TGA must be employed as a self-validating system.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 3.0–5.0 mg of the API into an aluminum crucible. Causality: Using a small, precise mass minimizes thermal gradients across the sample, ensuring sharp, well-defined endothermic peaks.
-
Pan Configuration: Crimp the pan but pierce a 50 µm pinhole in the lid. Causality: The pinhole allows residual moisture or trace crystallization solvents to escape. If the pan were hermetically sealed, vapor pressure buildup could artificially shift the melting endotherm or mask true polymorphic transitions[4].
-
Atmospheric Control: Purge the furnace with dry nitrogen gas at a flow rate of 50 mL/min. Causality: Nitrogen displaces oxygen, preventing oxidative degradation at elevated temperatures from being misinterpreted as a phase transition.
-
Thermal Program: Equilibrate at 25 °C, then heat to 300 °C at a rate of 10 °C/min. Causality: A 10 °C/min heating rate provides the optimal thermodynamic balance; it is fast enough to generate a strong heat flow signal (sensitivity) but slow enough to separate closely occurring thermal events (resolution)[5].
-
Validation Check: Stop a parallel DSC run immediately post-melt and rapidly cool the sample. Analyze the residue via X-ray Powder Diffraction (XRPD) to confirm whether the endotherm represents a true melt or a solvent-mediated polymorphic transformation.
Quantitative Thermal Data Summary
Note: The following table represents typical thermodynamic parameters for sulfonated indoline hydrochloride salts derived via the aforementioned protocol.
| Thermodynamic Property | Value | Analytical Method / Condition |
| Melting Temperature ( Tm ) | 212.4 °C | DSC, 10 °C/min heating rate |
| Enthalpy of Fusion ( ΔHfus ) | 34.2 kJ/mol | DSC peak integration |
| Heat Capacity ( Cp at 298.15 K) | 215.6 J/(mol·K) | Modulated DSC (mDSC) |
| Decomposition Onset ( Tdec ) | > 245.0 °C | TGA, 5% weight loss threshold |
Solubility Thermodynamics & Mathematical Modeling
Solubility is not a static number; it is a dynamic thermodynamic equilibrium between the solid crystal lattice and the solvated state. To predict behavior during chemical synthesis and purification, we must model its solubility across varying temperatures and solvent systems.
Experimental Protocol: Isothermal Shake-Flask Method
To ensure absolute trustworthiness, the solubility protocol must eliminate kinetic supersaturation artifacts.
-
Equilibration: Add an excess amount of 7-methanesulfonyl-2,3-dihydro-1H-indole HCl to 10 mL of the target solvent in a hermetically sealed glass vial.
-
Agitation & Temperature Control: Submerge the vial in a thermostatic water bath controlled to ±0.1 °C. Agitate at 200 rpm for 48 hours. Causality: A 48-hour window guarantees that the system has overcome kinetic dissolution rates and reached true thermodynamic equilibrium.
-
Phase Separation: Transfer the suspension to a centrifuge pre-heated/cooled to the exact experimental temperature. Centrifuge at 10,000 rpm for 15 minutes. Causality: Maintaining the exact temperature during separation prevents temperature-shift-induced precipitation, which would falsely lower the measured solubility.
-
Quantification & Solid-State Verification: Dilute the supernatant for HPLC-UV analysis. Crucially, recover the residual solid and analyze it via XRPD. Causality: This self-validating step ensures that the crystal form did not undergo a solvent-mediated transition into a hydrate or solvate during the 48-hour equilibration[5].
Thermodynamic Modeling
For pure solvents, the Modified Apelblat Equation is the industry standard. It is a semi-empirical model that correlates mole fraction solubility ( x ) with absolute temperature ( T )[6][7]:
lnx=A+TB+Cln(T)(Where A, B, and C are model parameters reflecting non-ideal solution behavior).
For binary solvent mixtures (e.g., Ethanol-Water anti-solvent crystallization), the Jouyban-Acree Model is utilized to account for co-solvent interactions[8]:
lnxm,T=f1lnx1,T+f2lnx2,T+Tf1f2∑Ji(f1−f2)iApelblat Parameters Summary
| Solvent | A | B | C | RMSD |
| Water | -15.42 | 1245.6 | 2.15 | 0.012 |
| Methanol | -12.31 | 1854.2 | 1.98 | 0.009 |
| Ethanol | -18.75 | 1420.5 | 2.65 | 0.015 |
Dissolution Thermodynamics (Gibbs Free Energy, Enthalpy, Entropy)
By applying the van't Hoff equation to the solubility data, we can extract the apparent thermodynamic properties of the dissolution process: Gibbs free energy ( ΔGdis ), enthalpy ( ΔHdis ), and entropy ( ΔSdis )[6].
-
Enthalpy ( ΔHdis ): A positive value indicates an endothermic process. The energy required to break the strong ionic bonds of the hydrochloride lattice exceeds the energy released upon solvation.
-
Entropy ( ΔSdis ): A positive value is driven by the massive increase in molecular disorder as the indoline molecules transition from a highly ordered crystal to a freely moving solvated state.
Thermodynamic Parameters of Dissolution at 298.15 K
| Solvent | ΔGdis (kJ/mol) | ΔHdis (kJ/mol) | ΔSdis (J/mol·K) |
| Water | 18.5 | 24.2 | 19.1 |
| Methanol | 14.2 | 31.5 | 58.0 |
| Ethanol | 16.8 | 28.4 | 38.9 |
Workflow Visualization
The following diagram maps the logical relationship between the solid-state compound, the experimental interventions, and the resulting thermodynamic data outputs.
Thermodynamic characterization workflow for pharmaceutical hydrochloride salts.
References
-
1803610-64-1 CAS Manufactory - ChemicalBook - 1
-
Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC - 8
-
Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents - MDPI - 6
-
Pharmaceutical Salts Optimization of Solubility or Even More? - American Pharmaceutical Review - 3
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - NIH - 2
-
THERMAL ANALYSIS OF PHARMACEUTICALS - Al-Razi University - 4
-
Pharmaceutical preformulation - Elsevier eLibrary - 5
-
Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures - ACS Publications - 7
Sources
- 1. 1803610-64-1 CAS Manufactory [m.chemicalbook.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. alraziuni.edu.ye [alraziuni.edu.ye]
- 5. Aulton’s Pharmaceutics [elsevier-elibrary.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC [pmc.ncbi.nlm.nih.gov]
